molecular formula C8H6N2O2S B13118152 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid

Cat. No.: B13118152
M. Wt: 194.21 g/mol
InChI Key: BCGHXUDWJZQZDL-UHFFFAOYSA-N
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Description

6-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with a methyl group at position 6 and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

6-methyl-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c1-4-2-5-6(9-3-4)10-7(13-5)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

BCGHXUDWJZQZDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form the intermediate, which is then cyclized with Lawesson’s reagent to yield the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

6-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid has shown potential as a pharmacophore in drug design. It serves as an intermediate in synthesizing various therapeutic agents, particularly those targeting coagulation pathways.

  • Anticoagulant Development : Research indicates that derivatives of this compound can function as inhibitors of factor Xa (FXa), an essential enzyme in the coagulation cascade. For instance, studies have demonstrated that certain derivatives effectively prolong prothrombin time, indicating their potential as oral anticoagulants .

The compound exhibits significant biological activities:

  • Antimicrobial Properties : Various studies have reported its effectiveness against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, suggesting its application in treating inflammatory diseases .

Agrochemicals

In the agricultural sector, 6-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid is utilized as an intermediate in the synthesis of agrochemicals. Its structural characteristics allow it to interact with biological systems effectively, making it suitable for developing herbicides and pesticides.

Cosmetic Formulations

The compound's properties are also being explored in cosmetic formulations due to its potential skin benefits. Its incorporation into topical products could enhance their efficacy by leveraging its antimicrobial and anti-inflammatory properties .

Case Study 1: Anticoagulant Research

A study focused on synthesizing derivatives of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid revealed promising results as FXa inhibitors. The synthesized compounds demonstrated significant anticoagulant activity in vitro and showed moderate bioavailability in animal models. These findings support further development toward clinical applications for preventing thromboembolic events .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound indicated effective inhibition against several strains of bacteria and fungi. In vitro assays demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting their potential role in treating infections .

Mechanism of Action

The mechanism of action of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of histamine and other neurotransmitters . This can lead to various physiological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Structural Analogs in the Thiazolo[4,5-b]pyridine Family

6-Methylthiazolo[4,5-b]pyridine-2-thiol (CAS 586409-05-4)
  • Structure : Shares the thiazolo[4,5-b]pyridine core but replaces the carboxylic acid with a thiol (-SH) group at position 2.
  • Properties : Higher sulfur content may increase nucleophilicity compared to the carboxylic acid derivative. The thiol group is prone to oxidation, forming disulfide bonds, which could limit stability in biological systems .
  • Purity : Reported at 98% in commercial samples, indicating feasible synthesis .
6-Chlorothiazolo[4,5-b]pyridine
  • Structure : Chlorine substituent at position 6 instead of methyl.
  • Reactivity : The electron-withdrawing Cl group likely reduces electron density at the pyridine nitrogen, altering acid-base properties and interaction with biological targets .
5-Chlorothiazolo[4,5-b]pyridin-2-amine
  • Structure : Contains an amine (-NH2) at position 2 and Cl at position 3.
  • Biological Relevance: Amine groups in heterocycles (e.g., imidazo[4,5-b]pyridines) are associated with mutagenic and carcinogenic activity due to DNA adduct formation .

Pyrrolo[2,3-c]pyridine Carboxylic Acid Derivatives

Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield) highlight the impact of substituents on synthesis efficiency. Chloro groups reduce yields compared to methoxy, suggesting steric or electronic challenges during synthesis . The pyrrolo core, lacking sulfur, may exhibit lower metabolic stability than thiazolo derivatives.

Pyrimidine-Based Carboxylic Acids

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) shares a methyl and carboxylic acid motif but on a pyrimidine ring.

Biological Activity

6-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid features a thiazole and pyridine ring, which are known for their pharmacological significance. The molecular formula is C8H8N2O2S, with a molar mass of 184.23 g/mol. The presence of both the methyl group at the 6-position and the carboxylic acid group significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values often range in the low micromolar concentrations.
  • Antifungal Properties : Some derivatives also demonstrate antifungal activity against Candida albicans, with IC50 values indicating promising potential as antifungal agents .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Key findings include:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt/mTOR. In vitro studies have shown that certain derivatives can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer .
  • Case Studies : A study highlighted a derivative with an IC50 value of 3.6 nM against PI3Kα, indicating strong potential for development as a targeted cancer therapy .

The biological activity of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid is attributed to its interaction with specific molecular targets:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, modulating enzyme activity and influencing various signaling pathways .
  • Nucleic Acid Interaction : The heterocyclic structure allows interaction with nucleic acids, potentially affecting gene expression and cellular responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. SAR studies reveal:

  • Substituent Effects : Variations in substituents on the thiazole and pyridine rings can significantly alter pharmacokinetic properties and bioactivity. For example, methyl substitutions enhance solubility and bioactivity compared to unsubstituted analogs .
Compound NameStructural FeaturesUnique Properties
6-Methylthiazolo[4,5-b]pyridine derivativesMethyl substitution on thiazoleEnhanced solubility and bioactivity
2-Amino-thiazolesBasic amino group instead of carboxylicIncreased reactivity towards electrophiles

Potential Therapeutic Applications

Given its diverse biological activities, 6-Methylthiazolo[4,5-b]pyridine-2-carboxylic acid holds promise for several therapeutic applications:

  • Antimicrobial Agents : Its effectiveness against bacterial and fungal pathogens suggests potential use in treating infections.
  • Cancer Therapy : With demonstrated anticancer activity, it could serve as a lead compound for developing novel cancer therapeutics targeting specific pathways like PI3K.
  • HIF Modulation : The compound's ability to modulate hypoxia-inducible factors (HIF) may provide avenues for treating diseases associated with hypoxia .

Q & A

Q. What are the standard synthetic routes for preparing 6-methylthiazolo[4,5-b]pyridine-2-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as thioamides or thioureas with α,β-unsaturated carbonyl compounds. For example, thiazolo[4,5-b]pyridine scaffolds can be functionalized at the C6 position via azo coupling or cyanoethylation, followed by hydrolysis to yield carboxylic acid derivatives . Optimized conditions may include refluxing in ethanol with catalysts like potassium carbonate to enhance regioselectivity and yield .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis to validate purity. For example, ³¹P NMR has been used for phosphorylated analogs, while IR spectroscopy confirms functional groups like carbonyl or thiol .

Q. What known biological activities are associated with thiazolo[4,5-b]pyridine derivatives?

Thiazolo[4,5-b]pyridines exhibit anti-inflammatory, antimicrobial, and pesticidal properties. Anti-inflammatory activity is often evaluated via in vivo models (e.g., carrageenan-induced paw edema in rodents), showing inhibition of cyclooxygenase-2 (COX-2) or interleukin pathways .

Q. What precautions are necessary for handling this compound in the lab?

Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Avoid inhalation or skin contact due to potential irritancy. Store in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How can regioselective functionalization of the thiazolo[4,5-b]pyridine scaffold be achieved?

The N3 position is highly electrophilic, allowing alkylation or acylation with chloroacetamides or benzaldehydes. For C6 modifications, directed ortho-metalation (DoM) using lithium bases enables selective introduction of methyl or aryl groups. Computational modeling (DFT) aids in predicting reactivity .

Q. What strategies optimize yield in the hydrolysis of 6-methylthiazolo[4,5-b]pyridine-2-ester to the carboxylic acid?

Hydrolysis under basic conditions (NaOH/EtOH, reflux, 6–8 hr) achieves >90% yield. Microwave-assisted synthesis reduces reaction time (30–45 min) while minimizing side reactions. Monitoring via TLC or HPLC ensures completion .

Q. How do structural modifications at the C6 position influence biological activity?

Introducing electron-withdrawing groups (e.g., nitro, cyano) at C6 enhances antimicrobial potency by improving membrane permeability. Conversely, bulky substituents (e.g., phenylazo) reduce anti-inflammatory efficacy due to steric hindrance at target binding sites .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

The carrageenan-induced rat paw edema model is widely used. Test compounds are administered intraperitoneally (10–50 mg/kg), and edema reduction is measured via plethysmometry at 1–6 hr post-injection. Histopathological analysis of tissue samples validates mechanistic insights .

Q. How can reaction mechanisms for thiazolo[4,5-b]pyridine synthesis be elucidated?

Isotopic labeling (e.g., ¹⁵N or ²H) and kinetic studies track intermediate formation. For example, cyclocondensation of thioureas with α-keto esters proceeds via a thioamide intermediate, confirmed by LC-MS trapping experiments .

Q. What analytical methods resolve degradation products under accelerated stability conditions?

Forced degradation studies (pH 1–13, 40–80°C) coupled with UPLC-QTOF identify major degradation pathways (e.g., hydrolysis of the thiazole ring). Mass fragmentation patterns and NMR analysis differentiate isomers .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) for scalability .
  • SAR Studies : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize derivatives for synthesis .
  • Data Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability). Validate findings across multiple models .

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